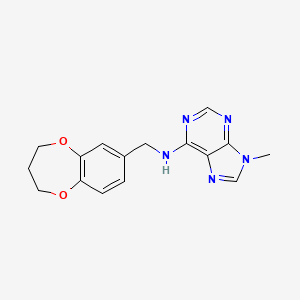![molecular formula C17H25FN2O2 B7168370 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(3-methylbutan-2-yl)acetamide](/img/structure/B7168370.png)
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(3-methylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(3-methylbutan-2-yl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring substituted with a fluorophenyl group and an acetamide moiety. The unique structural features of this compound contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(3-methylbutan-2-yl)acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as epichlorohydrin, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the morpholine ring.
Acetamide Formation: The final step involves the acylation of the morpholine derivative with an appropriate acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(3-methylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(3-methylbutan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A synthetic antibiotic with a similar morpholine ring structure.
Fluorophenyl derivatives: Compounds containing a fluorophenyl group, which may exhibit similar chemical properties.
Uniqueness
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(3-methylbutan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-12(2)13(3)19-17(21)11-20-7-8-22-16(10-20)14-5-4-6-15(18)9-14/h4-6,9,12-13,16H,7-8,10-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXKDCWWTDOBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)CN1CCOC(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[4-[(2,5-dimethylfuran-3-carbonyl)amino]piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7168295.png)
![2-[2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7168297.png)
![1-[2-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7168307.png)
![2-methyl-5-[1-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethyl]-1,3,4-oxadiazole](/img/structure/B7168311.png)
![N-[1-[4-(carbamoylamino)benzoyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7168324.png)
![3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide](/img/structure/B7168338.png)
![2-[[2-[2-(3-fluorophenyl)morpholin-4-yl]acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B7168346.png)
![6-Amino-1-ethyl-5-[2-[2-(3-fluorophenyl)morpholin-4-yl]acetyl]pyrimidine-2,4-dione](/img/structure/B7168352.png)
![N-(cyclopropylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide](/img/structure/B7168355.png)
![4-[[2-(3-Fluorophenyl)morpholin-4-yl]methyl]benzamide](/img/structure/B7168356.png)
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7168362.png)
![2-[2-(3-fluorophenyl)morpholin-4-yl]-N-(1-methoxypropan-2-ylcarbamoyl)acetamide](/img/structure/B7168375.png)
![N-(ethylcarbamoyl)-2-[2-(3-fluorophenyl)morpholin-4-yl]acetamide](/img/structure/B7168379.png)
